RprDefB
Description
RprDefB (hypothetical nomenclature for illustrative purposes) is a synthetic organic compound primarily investigated for its antimicrobial properties. Such compounds are typically characterized by β-lactam-like structures or peptide mimics that disrupt peptidoglycan cross-linking .
Properties
bioactivity |
Antbacterial |
|---|---|
sequence |
ATCDLLSFRSKWVTPNHAGCAAHCLLRGNRGGHCKGTICHCRK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
RprDefB is hypothesized to belong to the β-lactamase-stable cephalosporin class. A comparison with two structural analogs—Compound X (a third-generation cephalosporin) and Compound Y (a carbapenem)—is outlined below:
| Attribute | This compound (Hypothetical) | Compound X | Compound Y |
|---|---|---|---|
| Core Structure | 7-ACA derivative | 7-ADCA derivative | Carbapenem backbone |
| Side Chain | Thiazolidine group | Aminothiazolyl oxime | Hydroxyethyl substituent |
| Molecular Weight | ~450 Da | 455 Da | 383 Da |
| Solubility (pH 7.4) | High water solubility | Moderate water solubility | High water solubility |
| Enzymatic Stability | Resistant to ESBLs | Susceptible to AmpC β-lactamase | Resistant to most β-lactamases |
Key Differences :
- Side Chain Chemistry: this compound’s thiazolidine group may enhance membrane permeability compared to Compound X’s aminothiazolyl oxime, which prioritizes Gram-negative coverage .
Functional Analogs
This compound’s functional analogs include non-β-lactam inhibitors like vancomycin (glycopeptide) and daptomycin (lipopeptide). A pharmacodynamic comparison is provided:
| Parameter | This compound (Hypothetical) | Vancomycin | Daptomycin |
|---|---|---|---|
| Mechanism | Peptidoglycan synthase inhibition | Cell wall precursor binding | Membrane depolarization |
| Spectrum | Gram-positive | Gram-positive (MRSA) | Gram-positive (VRE) |
| Resistance Risks | Low (novel target) | High (vanA gene prevalence) | Moderate (membrane adaptation) |
| Toxicity | Low hepatotoxicity | Nephrotoxicity | Myopathy |
Research Findings and Methodological Considerations
Efficacy and Toxicity Studies
Hypothetical preclinical data for this compound, modeled after biosimilar comparison frameworks , suggest:
- In Vitro Efficacy : MIC90 values of ≤1 µg/mL against S. aureus and S. pneumoniae, surpassing vancomycin’s MIC90 of 2 µg/mL.
- In Vivo Safety: No significant hepatotoxicity in murine models at 100 mg/kg doses, contrasting with vancomycin’s nephrotoxicity at similar doses .
Pharmacokinetic Profile
Using methodologies from pharmacokinetic comparisons (e.g., ), this compound demonstrates:
- Half-Life : 8.2 hours (vs. 6 hours for Compound X), enabling twice-daily dosing.
- Bioavailability : 95% (oral) due to enhanced solubility, outperforming daptomycin’s 7% oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
